Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3S)-3-amino-3-(2,5-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the esterification process, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-3-(2,5-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(2,5-difluorophenyl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of two fluorine atoms on the phenyl ring also distinguishes it from other similar compounds, potentially enhancing its stability and lipophilicity.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
FTQZNNDAOZOSBO-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC(=C1)F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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